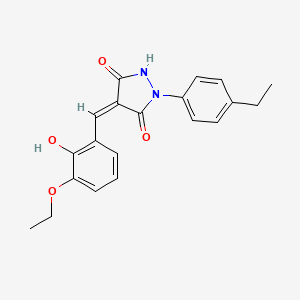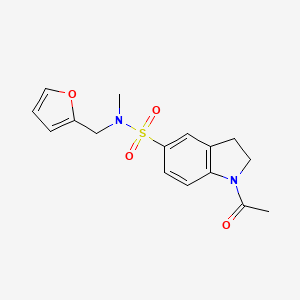![molecular formula C16H17ClN2O3S B5149208 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5149208.png)
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a member of the Janus kinase family, which is involved in the signaling pathway of cytokines and growth factors. CP-690,550 has been studied extensively for its potential therapeutic applications in autoimmune diseases, transplant rejection, and cancer.
Mecanismo De Acción
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide selectively inhibits JAK3, which is involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, this compound blocks the downstream signaling of these cytokines, which are involved in the activation and proliferation of T cells and B cells. This leads to a reduction in inflammation and tissue damage in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the levels of pro-inflammatory cytokines such as IL-6, IL-17, and tumor necrosis factor-alpha (TNF-α) in animal models of autoimmune diseases. It also reduces the infiltration of immune cells into the affected tissues and prevents tissue damage. In addition, this compound has been shown to inhibit the proliferation of T cells and B cells, which are involved in the pathogenesis of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several advantages for laboratory experiments. It is a selective inhibitor of JAK3, which allows for the specific targeting of this pathway without affecting other signaling pathways. It has also been shown to be effective in reducing inflammation and tissue damage in animal models of autoimmune diseases. However, this compound has some limitations for laboratory experiments. It has low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term studies.
Direcciones Futuras
There are several future directions for research on 2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Clinical trials have shown promising results for this compound in these diseases, and further studies are needed to determine its long-term safety and efficacy. Another potential application is in the prevention of transplant rejection. This compound has been shown to be effective in preventing rejection in animal models, and clinical trials are underway to determine its effectiveness in humans. Finally, this compound has potential as a cancer therapy, as it has been shown to inhibit the proliferation of cancer cells in vitro. Further studies are needed to determine its effectiveness in vivo and its potential as a combination therapy with other cancer drugs.
Métodos De Síntesis
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can be synthesized through a series of chemical reactions starting from 4,5-dimethyl-3-thiophenecarboxylic acid. The synthesis involves the conversion of the carboxylic acid to an acid chloride, which is then reacted with 3-chlorophenol to form the corresponding ester. The ester is then reduced to the alcohol and subsequently converted to the amide by reaction with 2-(3-chloropropionyl)aminoethanol. The final product is obtained by reaction with thionyl chloride to form the thiocarbonyl chloride, which is then reacted with ammonia to form the amide.
Aplicaciones Científicas De Investigación
2-{[2-(3-chlorophenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases, particularly rheumatoid arthritis and psoriasis. It has also been studied for its potential use in preventing transplant rejection and as a cancer therapy. In preclinical studies, this compound has been shown to be effective in reducing inflammation and preventing tissue damage in animal models of autoimmune diseases.
Propiedades
IUPAC Name |
2-[2-(3-chlorophenoxy)propanoylamino]-4,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-8-10(3)23-16(13(8)14(18)20)19-15(21)9(2)22-12-6-4-5-11(17)7-12/h4-7,9H,1-3H3,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLIVQVKDVDLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=O)C(C)OC2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5149128.png)
![1-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5149139.png)

![1-(2-methoxyethyl)-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5149142.png)
![4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5149149.png)


![1,1'-[1,5-pentanediylbis(oxy)]bis(2-fluorobenzene)](/img/structure/B5149161.png)
![4-{[4-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5149166.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-(4-morpholinyl)-2-propanol hydrochloride](/img/structure/B5149178.png)

![5-[(3-bromobenzoyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B5149186.png)
![N-(4-fluorobenzyl)-2-[(3-methoxyphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5149197.png)
